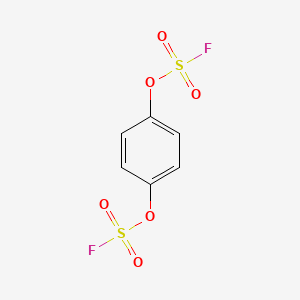

1,4-Phenylene bis(sulfurofluoridate)

Description

Significance of Sulfur(VI) Fluorides in Contemporary Organic Synthesis and Materials Science

Sulfur(VI) fluorides represent an important and expanding class of compounds that are gaining significant traction in modern chemistry. claremont.eduresearchgate.net Characterized by the presence of a sulfur atom in its highest oxidation state bonded to at least one fluorine atom, these compounds exhibit a unique combination of stability and reactivity. nih.govacs.org Unlike their other halogenated sulfur(VI) counterparts, the sulfur-fluorine bond imparts exceptional resistance to hydrolysis, oxidation, and reduction. claremont.edunih.govacs.org This remarkable stability is a key feature that makes them highly valuable in a variety of chemical applications. claremont.edu

The field of sulfur(VI) fluoride (B91410) chemistry was significantly revitalized by the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that falls under the umbrella of "click chemistry". researchgate.net This area of research focuses on the reliable and selective reactions of S(VI) fluorides, particularly the formation of S-O, S-N, and S-C bonds. researchgate.net The predictable reactivity and stability of the S-F bond have established sulfonyl fluorides (RSO₂F) and related structures as crucial functional groups. researchgate.net

In organic synthesis, S(VI) fluorides are employed as versatile building blocks and reagents. claremont.edu Their applications span small-molecule synthesis, metal-catalyzed cross-coupling reactions, and the development of chemical probes for biology. claremont.edunih.gov The stability of the S(VI) fluoride moiety allows it to be carried through multi-step syntheses, while its latent reactivity can be selectively unleashed under specific conditions. nih.gov In materials science, the robustness of the S-F bond is leveraged to create highly stable polymers and materials with unique properties. claremont.edusigmaaldrich.com The incorporation of fluorinated groups can enhance thermal stability and other desirable physical characteristics in materials. sigmaaldrich.com

The synthesis of S(VI) fluorides has evolved significantly, with numerous methods now available to access a diverse range of these compounds, including sulfonyl fluorides (RSO₂F), fluorosulfates (ROSO₂F), and sulfamoyl fluorides (R₂NSO₂F). claremont.edunih.gov These synthetic advancements have been critical in expanding the accessibility and application of S(VI) fluorides across various scientific disciplines. nih.gov

Overview of Arene Fluorosulfates as Advanced Synthetic Building Blocks and Functional Groups

Within the broader family of sulfur(VI) fluorides, arene fluorosulfates, also known as aryl fluorosulfates (ArOSO₂F), have emerged as particularly valuable and versatile functional groups and synthetic intermediates. nih.govenamine.net These compounds feature a fluorosulfate (B1228806) group (-OSO₂F) attached to an aromatic ring. Aryl fluorosulfates are noted for their stability, especially their resistance to hydrolysis under neutral or acidic conditions, which makes them robust connectors in molecular architecture. enamine.net

The utility of aryl fluorosulfates stems from their dual reactivity. enamine.net The fluorosulfate group can act as a good leaving group in nucleophilic substitution reactions or serve as a stable linking moiety, depending on the reaction conditions and the electronic nature of the aromatic ring. nih.govenamine.net This tunable reactivity is a cornerstone of their application in synthesis. For instance, electron-deficient aryl fluorosulfates are more reactive toward nucleophiles, facilitating reactions like the Sulfur(VI) Fluoride Exchange (SuFEx). nih.gov

The SuFEx reaction, in particular, has highlighted the power of aryl fluorosulfates as building blocks. nih.gov They can react efficiently with various nucleophiles, including silylated hydroxyl groups, to form sulfate (B86663) diesters, which are important motifs in many bioactive molecules. nih.gov This strategy provides a powerful tool for the synthesis of complex molecules, including carbohydrates and steroids. nih.gov

Furthermore, aryl fluorosulfates are widely used in medicinal chemistry and chemical biology. enamine.net They can selectively react with the side chains of specific amino acid residues in proteins, such as tyrosine, lysine, and serine, making them useful as covalent inhibitors or chemical probes to study biological systems. enamine.net Their role as building blocks extends to the creation of diverse molecular libraries for drug discovery and the synthesis of agrochemicals. sigmaaldrich.comenamine.net The availability of various substituted aryl fluorosulfates allows for the systematic modulation of a molecule's physical and chemical properties, including lipophilicity and metabolic stability. sigmaaldrich.com

Research Landscape of 1,4-Phenylene bis(sulfurofluoridate)

1,4-Phenylene bis(sulfurofluoridate) , with the chemical formula C₆H₄F₂O₆S₂, is a bifunctional molecule belonging to the class of aryl fluorosulfates. uni.lunih.gov Its structure consists of a central 1,4-disubstituted benzene (B151609) ring, to which two sulfurofluoridate (-OSO₂F) groups are attached. This symmetrical arrangement of two reactive functional groups makes it a compelling building block, particularly in polymer chemistry and materials science.

While specific, in-depth research focusing exclusively on 1,4-Phenylene bis(sulfurofluoridate) is not extensively documented in dedicated publications, its potential applications can be inferred from the well-established chemistry of monofunctional aryl fluorosulfates and other bifunctional monomers. The presence of two fluorosulfate groups allows this compound to act as a cross-linker or a monomer in step-growth polymerization reactions.

Leveraging the principles of SuFEx chemistry, 1,4-Phenylene bis(sulfurofluoridate) can react with difunctional nucleophiles (e.g., diols, diamines) to produce polysulfates or related polymers. These polymers would be expected to exhibit high thermal stability and chemical resistance, properties conferred by the robust sulfate linkages. The rigid 1,4-phenylene core would likely impart stiffness and order to the resulting polymer chains, potentially leading to materials with interesting mechanical or optical properties. The compound serves as a structural analogue to other commercially available bifunctional building blocks like 1,4-phenylene bis(chloroformate), which are used in the synthesis of polymers. sigmaaldrich.com

The primary research interest in a molecule like 1,4-Phenylene bis(sulfurofluoridate) lies in its role as a difunctional hub for constructing larger, well-defined molecular architectures through reliable, high-yield covalent bond formation.

Table 1: Physicochemical Properties of 1,4-Phenylene bis(sulfurofluoridate)

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄F₂O₆S₂ |

| IUPAC Name | 1,4-bis(fluorosulfonyloxy)benzene |

| Molecular Weight | 274.2 g/mol |

| Monoisotopic Mass | 273.94173651 Da |

| InChIKey | OEJXDBMJMKHHMQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OS(=O)(=O)F)OS(=O)(=O)F |

Data sourced from PubChem CID 118561819 nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,4-Phenylene bis(sulfurofluoridate) |

| 1,4-phenylene bis(chloroformate) |

| Sulfonyl fluorides |

| Sulfamoyl fluorides |

Structure

2D Structure

3D Structure

Properties

CAS No. |

42158-97-4 |

|---|---|

Molecular Formula |

C6H4F2O6S2 |

Molecular Weight |

274.2 g/mol |

IUPAC Name |

1,4-bis(fluorosulfonyloxy)benzene |

InChI |

InChI=1S/C6H4F2O6S2/c7-15(9,10)13-5-1-2-6(4-3-5)14-16(8,11)12/h1-4H |

InChI Key |

OEJXDBMJMKHHMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)F)OS(=O)(=O)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,4 Phenylene Bis Sulfurofluoridate

Sulfur Fluoride (B91410) Exchange (SuFEx) Click Chemistry

The compound 1,4-Phenylene bis(sulfurofluoridate), also known as 1,4-bis(fluorosulfonyloxy)benzene, is a key bifunctional monomer utilized in the realm of Sulfur Fluoride Exchange (SuFEx) click chemistry. This area of synthesis leverages the unique reactivity of high-valent sulfur(VI)-fluoride bonds to create robust and stable molecular connections. monash.educshl.edu The S(VI)-F bond, while exceptionally stable under many conditions, can be activated to undergo selective substitution with a variety of nucleophiles. nih.govnih.gov This duality of stability and latent reactivity makes sulfonyl fluorides like 1,4-Phenylene bis(sulfurofluoridate) ideal connective hubs for building complex molecular architectures, particularly polymers. nih.govsigmaaldrich.com

Sulfur Fluoride Exchange (SuFEx) was introduced as a next-generation click reaction, prized for its reliability, high efficiency, and broad functional group tolerance. monash.eduresearchgate.net The core principle of SuFEx chemistry revolves around the controlled exchange of a fluoride atom on a sulfur(VI) center with a nucleophile, typically an oxygen, nitrogen, or carbon species. thieme-connect.comnih.gov Unlike their sulfonyl chloride counterparts, which are prone to reductive collapse, sulfur(VI) fluorides react cleanly via a substitution pathway. nih.govnih.gov This resistance to reduction ensures high chemoselectivity, producing only the desired sulfonylation products. sigmaaldrich.com

The reactivity of the S-F bond can be unleashed under specific catalytic conditions, allowing the reaction to proceed rapidly and orthogonally to other functional groups present in the reacting molecules. nih.gov The scope of SuFEx is extensive, with key applications in the synthesis of polymers, pharmaceuticals, and biomolecules. nih.govnih.gov For bifunctional hubs like 1,4-Phenylene bis(sulfurofluoridate), the primary application is in step-growth polymerization. A notable example is the reaction with bis(aryl silyl (B83357) ethers) to form high molecular weight polysulfates, demonstrating the compound's role as a reliable difunctional monomer. nih.gov

The activation of the characteristically inert S-F bond in sulfurofluoridates is paramount for efficient SuFEx transformations. This is achieved through catalysis, which can be broadly categorized into Brønsted base and Lewis acid catalysis. The choice of catalyst is crucial and depends on the nucleophile and the specific sulfurofluoridate substrate.

Brønsted bases are commonly employed to facilitate SuFEx reactions, particularly with alcohol and amine nucleophiles. These bases can increase the nucleophilicity of the reacting partner or interact with reaction intermediates to lower the activation energy. nih.govacs.org

Tertiary Amines: Bases like triethylamine (B128534) (Et₃N) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts. nih.govnih.gov For instance, the reaction of sulfuryl fluoride with phenols to form fluorosulfates is efficiently promoted by triethylamine. thieme-connect.com DBU is a stronger, non-nucleophilic base often used for more challenging transformations, including the synthesis of polysulfates from bis(aryl fluorosulfates) and bis(aryl silyl ethers). nih.gov Computational studies have shown that a complementary base can significantly lower the reaction barrier by increasing the nucleophilicity of the amine nucleophile. nih.govacs.org

Alkali Carbonates: Cesium carbonate (Cs₂CO₃) has been identified as an effective base for promoting fluoride-phenol exchange to yield sulfonate esters. researchgate.netnih.gov Its role is to deprotonate the phenol (B47542), generating a more potent phenoxide nucleophile that readily attacks the electrophilic sulfur center.

The table below summarizes common Brønsted bases used in SuFEx reactions.

Table 1: Common Brønsted Base Catalysts in SuFEx Reactions| Catalyst | Abbreviation | Typical Application | Reference(s) |

|---|---|---|---|

| Triethylamine | Et₃N, TEA | Reaction of SO₂F₂ with phenols and primary amines | nih.govthieme-connect.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Polysulfate synthesis from bis(aryl fluorosulfates) | nih.gov |

| Cesium Carbonate | Cs₂CO₃ | Fluoride-phenol exchange for sulfonate ester synthesis | researchgate.netnih.gov |

Recently, Lewis acids have emerged as powerful catalysts for SuFEx reactions, particularly for the formation of S-N bonds. researchgate.netorganic-chemistry.org Calcium(II) bis(trifluoromethanesulfonyl)imide, commonly known as calcium bistriflimide (Ca(NTf₂)₂), is a notable example. nih.gov This catalyst is particularly effective for activating sulfurofluoridates toward reaction with amines, including less reactive sulfamoyl fluorides. nih.govnih.gov

Mechanistic investigations reveal that the Ca²⁺ ion coordinates to the sulfonyl fluoride, typically in a two-point interaction with the sulfonyl oxygens. acs.orgnih.gov This coordination enhances the electrophilicity of the sulfur(VI) center and stabilizes the departing fluoride anion. hmc.edudigitellinc.comchapman.edu For reactions involving amine nucleophiles, a co-catalyst or additive like 1,4-diazabicyclo[2.2.2]octane (DABCO) is often beneficial. nih.gov DABCO is thought to act as a Brønsted base, activating the amine nucleophile through hydrogen bonding, which works in concert with the Lewis acid activation of the sulfurofluoridate. acs.orgnih.gov While stoichiometric amounts of Ca(NTf₂)₂ were initially required for efficient conversion, recent work has demonstrated that catalytic turnover is achievable, especially when silyl amines are used as nucleophiles. hmc.edunih.govacs.org The silyl group acts as a fluoride trap, forming a strong Si-F bond and freeing the Lewis acid to re-enter the catalytic cycle. organic-chemistry.orgnih.gov

Table 2: Lewis Acid Catalysis in SuFEx S-N Bond Formation

| Lewis Acid Catalyst | Co-catalyst/Additive | Nucleophile Type | Key Mechanistic Feature | Reference(s) |

|---|---|---|---|---|

| Calcium Bistriflimide (Ca(NTf₂)₂) | DABCO | Amines | Two-point Ca²⁺-substrate binding activates the S(VI) center. | nih.govacs.orgnih.govhmc.edu |

| Calcium Bistriflimide (Ca(NTf₂)₂) | None | Silyl Amines | Silicon acts as a fluoride trap, enabling catalytic turnover. | organic-chemistry.orgnih.govacs.org |

| Calcium Triflate (Ca(OTf)₂) | DABCO | Silyl Amines | Effective alternative to Ca(NTf₂)₂. | nih.govacs.org |

| Lithium Bistriflimide (LiNTf₂) | DABCO | Silyl Amines | Another effective Lewis acid catalyst. | nih.govacs.org |

The mechanism of the SuFEx reaction is generally understood to proceed through a nucleophilic substitution at the sulfur(VI) center. While the exact pathway can be influenced by the reactants, catalyst, and conditions, a concerted process is often implicated.

For many SuFEx reactions, particularly those involving potent nucleophiles, the mechanism is proposed to be a concerted, SN2-like process. nih.gov In this pathway, the nucleophile attacks the electrophilic sulfur atom concurrently with the departure of the fluoride leaving group, passing through a single transition state. nih.govnih.gov

Computational and experimental studies support this model. For the reaction of chiral sulfonimidoyl fluorides with phenolates, the reaction proceeds with inversion of configuration at the sulfur center, a hallmark of an SN2 mechanism. nih.gov Similarly, density functional theory (DFT) calculations for the reaction of methanesulfonyl fluoride with methylamine (B109427) indicate an SN2-type mechanism. nih.govacs.org These studies reveal a high energy barrier for the uncatalyzed reaction, which is significantly lowered by the presence of a base that enhances the amine's nucleophilicity. nih.gov The transition state involves the formation of the N-S bond and the cleavage of the S-F bond occurring in a single, albeit potentially non-synchronous, step. nih.gov DFT studies on related systems also indicate that SuFEx reactions occur via a single-step SN2 mechanism with relatively low activation enthalpies. nih.gov

Mechanistic Pathways of SuFEx Reactions

Transition State Analysis and Activation Barriers

While specific computational studies on the transition state and activation barriers of 1,4-phenylene bis(sulfurofluoridate) are not extensively documented in the literature, insights can be drawn from broader mechanistic investigations of SuFEx reactions. Density Functional Theory (DFT) studies on model systems, such as the reaction of methanesulfonyl fluoride with methylamine, suggest that the SuFEx reaction can proceed through an SN2-type mechanism. nih.gov

The transition state in these reactions is significantly influenced by the presence of a base, which can lower the activation barrier by enhancing the nucleophilicity of the attacking species. nih.gov For a bifunctional molecule like 1,4-phenylene bis(sulfurofluoridate), the reaction with a nucleophile would likely proceed through a similar transition state. The high charge on the sulfur atom makes it highly electrophilic and susceptible to nucleophilic attack. nih.gov The mechanism can also be influenced by the nature of the nucleophile; for instance, reactions with highly reactive phenolate (B1203915) anions may proceed via an addition-elimination mechanism with very low activation barriers. nih.gov

Other Reaction Pathways and Transformations

Beyond its role in forming polymers through reactions with bis-nucleophiles, 1,4-phenylene bis(sulfurofluoridate) can undergo a variety of other chemical transformations, leveraging the reactivity of its two sulfurofluoridate groups.

The sulfurofluoridate groups of 1,4-phenylene bis(sulfurofluoridate) are susceptible to nucleophilic attack by a wide range of nucleophiles. This reactivity is central to its application in SuFEx chemistry. The general reaction involves the displacement of the fluoride ion by a nucleophile, forming a new bond with the sulfur atom. The reactivity is often modulated by the choice of solvent and the use of catalysts.

The following table summarizes the reaction of aryl fluorosulfates with various nucleophiles, illustrating the versatility of this class of compounds, which is directly applicable to 1,4-phenylene bis(sulfurofluoridate).

| Nucleophile | Product Type | Catalyst/Conditions | Reference |

| Aryl silyl ethers | Aryl sulfonates | Basic tertiary amines (e.g., triethylamine), amidines (e.g., DBU), phosphazenes (BEMP), or bifluoride ion salts | |

| Alcohols | Sulfonate esters | N-Heterocyclic Carbenes (NHCs) | uni.lu |

| Amines | Sulfonamides | N-Heterocyclic Carbenes (NHCs) and HOBt | uni.lu |

| Phenols | Aryl sulfonates | Organocatalysts (e.g., DBU, TBD) | |

| Pyridones | Heteroaryl fluorosulfates | Organocatalysts (e.g., DBU, TBD) | |

| Pyrazolones | Heteroaryl fluorosulfates | Organocatalysts (e.g., DBU, TBD) | |

| Primary and Secondary Amines | Sulfonamides | Water, Pd oxidative addition complex (OAC-1) | nih.gov |

The reactivity with nucleophiles can be influenced by their basicity and the solvent system used. In polar aprotic solvents, nucleophilicity generally correlates with basicity.

Aryl fluorosulfates, including 1,4-phenylene bis(sulfurofluoridate), have emerged as powerful and versatile partners in metal-mediated cross-coupling reactions. They serve as effective electrophiles, offering a less toxic and more atom-economical alternative to aryl triflates. A variety of transition metal catalysts, particularly palladium and nickel complexes, have been successfully employed to facilitate these transformations.

These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of 1,4-phenylene bis(sulfurofluoridate). The table below provides examples of such cross-coupling reactions.

| Coupling Reaction | Catalyst System | Coupling Partner | Product Type | Reference |

| Suzuki-Miyaura | Pd(OAc)2 / SPhos | Arylboronic acids | Biaryls | |

| Sonogashira | Pd(PPh3)2Cl2 / CuI | Terminal alkynes | Aryl alkynes | |

| Buchwald-Hartwig Amination | Pd2(dba)3 / RuPhos | Amines | Aryl amines | |

| Heck | Pd(OAc)2 | Alkenes | Aryl alkenes | |

| Stille | Pd(PPh3)4 | Organostannanes | Biaryls |

The efficiency of these cross-coupling reactions can be influenced by the choice of ligands, bases, and solvents.

The sulfurofluoridate groups of 1,4-phenylene bis(sulfurofluoridate) can also participate in carbonylation and hydrolysis reactions.

Carbonylation Reactions: Palladium-catalyzed carbonylation of aryl fluorosulfates provides a route to introduce a carbonyl group. For instance, in the presence of a palladium catalyst and a suitable carbon monoxide source, aryl fluorosulfates can be converted into esters, amides, or carboxylic acids. One notable method involves the palladium-catalyzed esterification using aryl formates as a CO surrogate. Nickel-catalyzed carboxylation using carbon dioxide has also been reported for aryl fluorosulfates.

Hydrolysis Reactions: The S-F bond in 1,4-phenylene bis(sulfurofluoridate) is generally stable to hydrolysis under neutral conditions. However, under basic or acidic conditions, or in the presence of certain catalysts, hydrolysis can occur to yield the corresponding sulfonic acid or its salt. The rate of hydrolysis is dependent on the pH and temperature of the reaction medium.

A significant challenge in the chemistry of 1,4-phenylene bis(sulfurofluoridate) is achieving regioselective functionalization, that is, the selective reaction of one of the two identical sulfurofluoridate groups. Due to the symmetry of the molecule, reactions with a stoichiometric amount of a nucleophile will typically lead to a mixture of mono-substituted, di-substituted, and unreacted starting material.

Several strategies can be envisioned to achieve mono-functionalization:

Statistical Control: By using a sub-stoichiometric amount of the nucleophile, a statistical distribution of products can be obtained, from which the desired mono-functionalized product may be isolated. This approach, however, often suffers from low yields of the desired product.

Use of a Large Protecting Group: One of the sulfurofluoridate groups could be reacted with a bulky nucleophile, which would sterically hinder the approach of a second nucleophile to the other reactive site.

Solid-Phase Synthesis: Attaching the bifunctional molecule to a solid support via one of the reactive groups would allow for the selective functionalization of the other group. The modified molecule can then be cleaved from the support.

Flow Chemistry: The use of microreactors in flow chemistry can sometimes allow for better control over reaction times and stoichiometry, potentially favoring mono-substitution.

While specific examples for the regioselective functionalization of 1,4-phenylene bis(sulfurofluoridate) are not widely reported, the principles of selective functionalization of symmetric bifunctional aromatic compounds are applicable. For example, selective mono-iodination of symmetric di-activated benzenes has been achieved using specific reagents and conditions. These approaches could potentially be adapted for the selective modification of 1,4-phenylene bis(sulfurofluoridate).

Advanced Applications in Materials Science and Polymer Chemistry

Application in Functional Material Development

The versatility of SuFEx chemistry and the resulting polysulfates and polysulfonates has led to their application in the development of a wide array of functional materials. The ability to precisely control the polymer structure and introduce specific functionalities is central to these applications.

Functionalized surfaces with properties such as antibacterial activity, hydrophobicity, and fluorescence have been created by anchoring SuFEx-derived molecules onto inorganic materials. researchgate.net In the field of asymmetric catalysis, polysulfates have been used as soluble, recoverable supports for organocatalysts, such as MacMillan catalysts, for use in reactions like the asymmetric Diels-Alder reaction. researchgate.net

Furthermore, the development of chiral polymers opens up possibilities for their use as chiral stationary phases for separation applications or as scaffolds for chiral catalysts. nih.govwur.nl The creation of chiral fluorescent polysulfates represents a significant step towards advanced optical sensors capable of enantioselective recognition, with potential uses in chemical sensing and biotechnology. mdpi.com The exceptional stability and mechanical properties of these polymers also make them promising candidates for high-performance engineering plastics. researchgate.netnih.gov

Design and Synthesis of Fluorescent Polymers for Optical Applications

The development of fluorescent polymers is a burgeoning field in materials science, with applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors. The incorporation of specific structural motifs can impart fluorescence to a polymer. While direct studies on fluorescent polymers derived from 1,4-Phenylene bis(sulfurofluoridate) are not extensively documented, the synthesis of structurally related polysulfonates and poly(p-phenylene)s with notable fluorescent properties provides a strong basis for its potential in this area.

The polymerization of 1,4-Phenylene bis(sulfurofluoridate) would lead to the formation of poly(p-phenylene sulfonate). Poly(p-phenylene) and its derivatives are known for their inherent fluorescence, often emitting in the blue region of the spectrum. For instance, a water-soluble polyanionic blue-light emitting polymer, Poly(2,5-bis(3-sulfonatopropoxy)-1,4-phenylene, disodium (B8443419) salt-alt-1,4-phenylene), exhibits fluorescence with an emission maximum at 424 nm in water google.comresearchgate.net. This suggests that a polymer backbone containing phenylene units, similar to what would be formed from 1,4-Phenylene bis(sulfurofluoridate), is conducive to fluorescence.

Furthermore, the sulfonate groups in the resulting polymer can be leveraged to tune the material's properties. For example, the self-assembly of poly{1,4-phenylene-[9,9-bis(4-phenoxy-butylsulfonate)]fluorene-2,7-diyl} with other molecules has been investigated, demonstrating how the sulfonate groups can influence the photophysical properties of the polymer system through intermolecular interactions rsc.org. This tunability is crucial for designing materials for specific optical applications.

The synthesis of fluorescent polymers could be achieved through the copolymerization of 1,4-Phenylene bis(sulfurofluoridate) with a fluorescent comonomer. This approach allows for the direct incorporation of a known fluorophore into the polymer backbone. The sulfurofluoridate groups would react with suitable functional groups on the comonomer, such as hydroxyl or amino groups, to form the polymer chain. This strategy has been successfully employed to create a variety of fluorescent polymers for bioimaging and sensing applications utm.mymdpi.comresearchgate.net. The resulting polymer would benefit from both the structural rigidity imparted by the phenylene bis(sulfurofluoridate) unit and the specific fluorescent properties of the comonomer.

Table 1: Photophysical Properties of a Structurally Related Fluorescent Polymer

| Polymer | Excitation Wavelength (λex) | Emission Wavelength (λem) | Solvent | Citation |

|---|---|---|---|---|

| Poly(2,5-bis(3-sulfonatopropoxy)-1,4-phenylene, disodium salt-alt-1,4-phenylene) | 322 nm | 424 nm | H₂O | google.comresearchgate.net |

| Poly(2,5-bis(3-sulfonatopropoxy)-1,4-phenylene, disodium salt-alt-1,4-phenylene) | 363 nm | 410 nm | H₂O (lit.) | google.comresearchgate.net |

Potential for Chiral Molecular Detection and Separation Devices

Chiral separation is a critical process in the pharmaceutical, chemical, and biological industries, where the separation of enantiomers is often necessary. The development of new materials for chiral recognition and separation is an active area of research. Polymers containing chiral moieties have shown significant promise as chiral stationary phases (CSPs) in chromatography and as components of chiral sensors google.comcmu.eduresearchgate.net.

1,4-Phenylene bis(sulfurofluoridate) can be envisioned as a key building block in the synthesis of chiral polymers. One potential route involves the polycondensation of 1,4-Phenylene bis(sulfurofluoridate) with a chiral diol. The reaction between the sulfurofluoridate groups and the hydroxyl groups of the chiral diol would lead to a polyester (B1180765) with chiral centers regularly spaced along the polymer backbone. The rigidity of the phenylene group and the specific stereochemistry of the diol would create a well-defined chiral environment, which is essential for effective enantiomeric discrimination. The synthesis of chiral polymers through the reaction of bis(quaternary ammonium (B1175870) halide) with disulfonate has been demonstrated, highlighting the utility of sulfonate chemistry in creating chiral ionic polymers proquest.comnih.gov.

Furthermore, the resulting polysulfonate could be functionalized with chiral pendants. The sulfonate groups along the polymer chain could serve as anchor points for attaching chiral molecules, such as amino acids or their derivatives. This post-polymerization modification approach offers a versatile method for creating a library of chiral polymers with different recognition capabilities from a single precursor polymer. The synthesis of chiral sulfonate-based ionic liquids from amino alcohols has been reported, showcasing the potential for creating chiral materials with sulfonate functionalities for chiral recognition mdpi.comnih.gov.

Another avenue of exploration is the use of polymers derived from 1,4-Phenylene bis(sulfurofluoridate) as a support matrix for chiral selectors. The polymer could be cast into membranes or coated onto a solid support, and then a chiral selector could be immobilized onto its surface. The inherent properties of the polysulfonate, such as its chemical resistance and processability, would be advantageous for creating robust and reusable chiral separation devices. The development of chiral polymers for the kinetic resolution of racemic amino acids has shown the effectiveness of polymeric systems in chiral separation rsc.org.

Table 2: Examples of Chiral Polymer Synthesis and Application

| Chiral Polymer Type | Synthesis Approach | Potential Application | Relevant Finding | Citation |

|---|---|---|---|---|

| Chiral Ionic Polymers | Condensation of bis(quaternary ammonium halide) with disulfonate | Asymmetric Catalysis | Applied to asymmetric benzylation with high enantioselectivity. | nih.gov |

| Polymers with Chiral Pendants | Polymerization of a lysine-bearing vinyl monomer | Kinetic Resolution of Racemic Amino Acids | Showed better performance than the corresponding monomer. | rsc.org |

| Configurational Main-Chain Chiral Polymers | Enantiospecific sulfur-fluorine exchange (SuFEx) reaction | Tailor-made chiral polymers | Produces high-molecular-weight chiral polymers with configurational backbone chirality. | nih.gov |

Exploration in Membrane Technologies and Wastewater Treatment

Membrane-based separation processes are energy-efficient and environmentally friendly technologies for a wide range of applications, including water purification and wastewater treatment. The performance of a membrane is largely determined by the properties of the polymer from which it is made. Polysulfonates, the polymers that would result from the polymerization of 1,4-Phenylene bis(sulfurofluoridate), are a class of materials with potential for membrane applications due to their expected chemical and thermal stability.

Polymers with sulfonate groups are known to be hydrophilic, a desirable property for water filtration membranes as it can reduce fouling, a major issue in membrane performance. The introduction of sulfonic acid groups into polymer backbones has been shown to enhance the water permeability and antifouling properties of membranes mdpi.com. Sulfonated polymers have been explored for various water treatment applications, including reverse osmosis and nanofiltration mdpi.comresearchgate.net. For instance, sulfonated polysulfone membranes have demonstrated good performance in the treatment of industrial wastewater utm.myresearchgate.netmdpi.com.

The polymerization of 1,4-Phenylene bis(sulfurofluoridate) would yield a poly(p-phenylene sulfonate) membrane. The phenylene units would contribute to the mechanical strength and thermal stability of the membrane, while the sulfonate groups would impart hydrophilicity and ion-exchange properties. These membranes could potentially be used in various wastewater treatment processes, such as the removal of heavy metal ions, organic dyes, and other charged pollutants. The ion-exchange capacity of the membrane could be tailored by controlling the degree of polymerization and by potential crosslinking reactions.

Furthermore, these polysulfonate membranes could be fabricated into different configurations, such as flat sheets or hollow fibers, to suit specific application requirements. The preparation of polysulfone hollow fiber membranes is a well-established process and could likely be adapted for polysulfonates derived from 1,4-Phenylene bis(sulfurofluoridate) proquest.comresearchgate.netbohrium.comscientific.netmdpi.com. The ability to form hollow fiber membranes is particularly advantageous as it provides a high surface area to volume ratio, leading to more compact and efficient membrane modules.

Table 3: Properties of Sulfonated Polymers for Membrane Applications

| Polymer Type | Key Property | Application | Relevant Finding | Citation |

|---|---|---|---|---|

| Sulfonated Polysulfone (SPSU) | Increased hydrophilicity and ion-exchange capacity | Proton Exchange Membranes | Proton conductivity increases with the degree of sulfonation. | utm.my |

| Sulfonated Poly(phenylene)s | High thermal and chemical stability | Fuel Cell Membranes | Show superior proton conductivity and electrochemical performance. | mdpi.comnih.gov |

| Partially Disulfonated Poly(arylene ether sulfone) | Chlorine tolerance | Reverse Osmosis Desalination | Promising alternative to polyamide membranes. | researchgate.net |

Role in Chemical Biology and Advanced Synthetic Methodologies

Integration into Chemical Biology Tools

The development of chemical probes and tools is fundamental to understanding complex biological systems. The sulfur(VI) fluoride (B91410) group, including both sulfonyl fluorides and fluorosulfates, has emerged as a "privileged" reactive functionality in this arena. rsc.orgnih.gov These groups can form stable covalent bonds with a variety of nucleophilic amino acid residues within proteins, not limited to the commonly targeted cysteine. nih.govnih.gov This broad reactivity spectrum, which includes tyrosine, lysine, histidine, serine, and threonine, allows for the development of highly specific chemical probes for a wider range of protein targets. nih.govnih.gov

Aryl fluorosulfates are increasingly recognized for their utility in chemical biology and medicinal chemistry. nih.gov They function as latent electrophiles, exhibiting a balance of stability in aqueous environments and reactivity towards nucleophilic amino acid side chains within specific protein microenvironments. nih.govenamine.net This "context-dependent" reactivity is crucial for bioconjugation, where selectivity is paramount. nih.gov The reactivity of the sulfur atom in a fluorosulfate (B1228806) is generally lower than that of a sulfonyl fluoride due to resonance stabilization from the adjacent oxygen atom. nih.gov

This controlled reactivity makes the fluorosulfate group well-suited for protein cross-linking applications. nih.govacs.org For instance, researchers have genetically encoded Fluorosulfate-l-tyrosine (FSY) into proteins in both Escherichia coli and mammalian cells. nih.govacs.org This enabled efficient intraprotein and interprotein cross-linking by reacting with proximal tyrosine, lysine, and histidine residues, demonstrating the group's potential in mapping protein-protein interactions. nih.govacs.org The formation of these covalent linkages is often templated by the protein's structure, meaning the reaction is favored when the fluorosulfate and the target residue are held in close proximity. nih.gov

The synthesis of fluorosulfate probes has been streamlined by methods using sulfuryl fluoride gas, a cost-effective reagent, to convert phenols into the corresponding fluorosulfates. nih.govrsc.org This has facilitated the creation of diverse chemical probes for various applications, including "inverse drug discovery," where fluorosulfate-armed compounds are used to identify new protein targets within the entire proteome. nih.govacs.org

| Feature | Description | Relevance in Bioconjugation |

| Reactivity | Latent electrophilicity; reacts with multiple nucleophilic residues (Tyr, Lys, His, Ser). nih.govnih.govenamine.net | Allows for context-dependent and selective labeling of proteins. nih.gov |

| Stability | Generally stable under neutral or acidic aqueous conditions. enamine.net | Compatible with biological experiments and conditions. nih.gov |

| Applications | Protein cross-linking, mapping protein interactions, "inverse drug discovery". nih.govacs.org | Provides tools to study protein structure and function in complex systems. nih.gov |

| Synthesis | Readily prepared from phenols and sulfuryl fluoride. nih.govrsc.org | Enables access to a wide variety of chemical probes. nih.gov |

Sulfonyl fluorides (SFs) are considered privileged covalent "warheads" in chemical biology and molecular pharmacology. rsc.orgnih.gov Their utility lies in a finely tuned balance of aqueous stability and reactivity, allowing them to covalently modify specific amino acid residues in a protein's binding site. rsc.orgnih.gov While commonly used as serine protease inhibitors, their reactivity extends to threonine, lysine, tyrosine, cysteine, and histidine residues depending on the specific protein environment. rsc.orgnih.gov This versatility makes them ideal for creating activity-based protein profiling (ABPP) probes, tools for target identification and validation, and mapping enzyme binding sites. rsc.orgnih.gov

The development of sulfonyl fluoride-containing probes has led to significant advances. For example, a sulfonyl fluoride-based probe, EM12-SF, was designed to covalently target a specific histidine residue in cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govrsc.org This work expanded the understanding of structure-activity relationships for cereblon modulators and led to the discovery of new molecular glue degraders. nih.govrsc.org The synthesis of such probes often involves a multi-step process, including the conversion of an aryl bromide to a sulfonyl chloride, followed by fluorination with potassium fluoride. nih.gov

The strategic application of sulfonyl fluoride warheads allows researchers to expand the "ligandable proteome," reaching beyond traditional targets. nih.gov By creating panels of SF-containing fragments with varied reactivity and screening them in live cells, novel protein-ligand interactions can be identified, opening new avenues for therapeutic intervention. nih.gov

| Probe Type | Target Residues | Key Applications | Example |

| Sulfonyl Fluoride | Ser, Thr, Lys, Tyr, Cys, His rsc.orgnih.gov | Covalent Inhibition, Target ID, Activity-Based Profiling rsc.org | EM12-SF targeting Histidine in Cereblon nih.gov |

| Fluorosulfate | Tyr, Lys, His, Ser nih.gov | Protein Cross-linking, Chemoproteomics nih.govacs.org | Genetically encoded Fluorosulfate-l-tyrosine (FSY) nih.gov |

Radiochemistry Applications

The incorporation of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.7 min) is a cornerstone of positron emission tomography (PET), a powerful molecular imaging technique used in both clinical diagnostics and drug discovery. nih.govnih.gov The development of efficient and reliable ¹⁸F-radiolabeling methods is thus a critical area of research. Aryl sulfurofluoridates have emerged as valuable precursors and targets in this field.

The direct synthesis of aryl [¹⁸F]fluorosulfates represents a significant advance in ¹⁸F radiochemistry. Traditional methods involving the gaseous reagent [¹⁸F]SO₂F₂ are often impractical. nih.gov To overcome this, new sulfuryl fluoride (SO₂F₂)-free methods have been developed to synthesize aryl [¹⁸F]fluorosulfates directly from phenolic or aryl imidazylate precursors using cyclotron-produced [¹⁸F]fluoride. nih.gov These methods demonstrate good to moderate radiochemical yields and tolerate a wide range of functional groups, which is crucial for the late-stage radiolabeling of complex drug-like molecules. nih.govresearchgate.net

The reliability of these approaches has been demonstrated through the automated radiosynthesis of molecules like 4-acetamidophenyl [¹⁸F]fluorosulfate. nih.gov Another innovative strategy involves the reaction of arenediazonium tosylates with a sulfur dioxide (SO₂) source and [¹⁸F]fluoride to directly construct the aryl-SO₂-¹⁸F bond. researchgate.net These methodologies expand the toolkit available for producing ¹⁸F-labeled PET tracers. researchgate.net

The formation of a bond between a fluorine-18 atom and an sp²-hybridized carbon (Csp²–¹⁸F), typically on an aromatic ring, is a fundamental transformation in the synthesis of many PET radiotracers. nih.gov While not a direct application of 1,4-phenylene bis(sulfurofluoridate) itself, the underlying chemistry of sulfonyl fluorides is relevant. For example, aryl sulfonyl fluorides are used as precursors in methods to create other radiolabeled motifs. nih.gov

Recent breakthroughs in Csp²–¹⁸F bond formation include transition metal-mediated reactions (using Pd, Ni, or Cu), strategies starting from phenolic precursors, and the use of hypervalent iodine reagents. nih.gov In a related context, a novel protocol has been developed for the selective formation of either a sulfur-¹⁸F or a carbon-¹⁸F bond by activating 1,1-difluoroethylene groups. nih.gov In this system, the presence or absence of an oxidizing agent can direct the reaction to yield either [¹⁸F]trifluoroethyl groups (C-¹⁸F bond) or [¹⁸F]sulfonyl fluorides (S-¹⁸F bond). nih.gov Such controllable and selective radiolabeling techniques are highly valuable for the facile production of radiotracers from readily available precursors. nih.govnih.gov

| Method | Precursor | Product | Key Features |

| SO₂F₂-Free Synthesis | Phenolic or Aryl Imidazylate Precursors + [¹⁸F]F⁻ nih.gov | Aryl [¹⁸F]Fluorosulfate | Good functional group tolerance; suitable for automation. nih.gov |

| Diazonium Salt Method | Arenediazonium Tosylates + SO₂ source + [¹⁸F]F⁻ researchgate.net | Aryl [¹⁸F]Sulfonyl Fluoride | Direct construction of the aryl-SO₂-¹⁸F bond. researchgate.net |

| Selective Difluoroethylene Activation | 2,2-Difluorovinyl Moiety + [¹⁸F]F⁻ nih.gov | [¹⁸F]Sulfonyl Fluoride or [¹⁸F]Trifluoroalkyl Group | Controllable selectivity between S-¹⁸F and C-¹⁸F bond formation. nih.gov |

Spectroscopic and Structural Characterization Methods for Research Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of a compound in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (1H) NMR spectroscopy is used to identify the types and number of hydrogen atoms in a molecule. For 1,4-Phenylene bis(sulfurofluoridate), the molecule possesses a high degree of symmetry. The central phenylene ring is para-substituted, meaning the four protons attached to the aromatic ring are chemically equivalent. Consequently, the 1H NMR spectrum is expected to exhibit a single, sharp signal (a singlet) corresponding to these four aromatic protons. The exact chemical shift would depend on the solvent used but would fall in the typical region for aromatic protons.

Carbon-13 (13C) NMR spectroscopy provides insight into the carbon backbone of a molecule. In 1,4-Phenylene bis(sulfurofluoridate), there are two distinct carbon environments in the aromatic ring:

Two carbon atoms are directly bonded to the oxygen atoms of the sulfurofluoridate groups (C-O).

Four carbon atoms are bonded to hydrogen atoms (C-H).

A proton-decoupled 13C NMR spectrum would therefore be expected to show two primary signals. However, the presence of fluorine atoms introduces additional complexity due to carbon-fluorine (C-F) coupling. This coupling occurs across several bonds, leading to the splitting of carbon signals. magritek.com For instance, the carbon atom bonded to the sulfurofluoridate group would experience a two-bond coupling (2JCF), while the adjacent carbons would show a three-bond coupling (3JCF). This results in more complex multiplets than simple singlets, and interpreting these splitting patterns is essential for unambiguous structural confirmation. magritek.com

Given the presence of fluorine, 19F NMR is a highly specific and sensitive technique for characterizing 1,4-Phenylene bis(sulfurofluoridate). Due to the molecule's symmetry, the two fluorine atoms are chemically equivalent. Therefore, the 19F NMR spectrum is expected to show a single resonance. beilstein-journals.org The chemical shift of this signal is indicative of the F-S bond and provides direct evidence for the sulfurofluoridate group. Chemical shifts are reported relative to a standard, such as trichlorofluoromethane (B166822) (CFCl3). ucsb.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The monoisotopic mass of 1,4-Phenylene bis(sulfurofluoridate) (C6H4F2O6S2) is 273.9417 Da. nih.gov

For more detailed analysis, predicted collision cross-section (CCS) values can be calculated, which provide information about the ion's shape in the gas phase. These predictions are valuable for identifying the compound in complex mixtures. uni.lu

Below is a table of predicted m/z and CCS values for various adducts of 1,4-Phenylene bis(sulfurofluoridate). uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 274.94902 | 149.0 |

| [M+Na]+ | 296.93096 | 158.7 |

| [M-H]- | 272.93446 | 150.2 |

| [M+NH4]+ | 291.97556 | 165.1 |

| [M+K]+ | 312.90490 | 155.4 |

| [M+HCOO]- | 318.93994 | 160.3 |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 1,4-Phenylene bis(sulfurofluoridate) is not available in the consulted sources, an analysis would yield its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). researchgate.netnih.gov This data allows for the construction of a detailed model of how the molecules pack together in the solid state, revealing non-covalent interactions that govern the material's bulk properties. mdpi.com

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to characterize polymers. It separates molecules based on their size or hydrodynamic volume in solution. This method is not used for the characterization of the 1,4-Phenylene bis(sulfurofluoridate) monomer itself. Instead, it becomes an essential tool if this monomer is used to synthesize a polymer. GPC analysis of the resulting polymer would provide crucial data on its average molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. warwick.ac.ukresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the advanced spectroscopic techniques for photoluminescence and optical properties of the chemical compound 1,4-Phenylene bis(sulfurofluoridate) .

Extensive database searches, including those for photophysical studies, synthesis and characterization reports, and general spectroscopic analyses, did not yield any specific experimental results or detailed findings regarding the fluorescence, phosphorescence, or other optical properties of this particular molecule. While general information exists for related classes of compounds, such as aromatic sulfonyl fluorides and diaryl sulfones, this data is not directly applicable to 1,4-Phenylene bis(sulfurofluoridate) and would not meet the required standards of scientific accuracy for this article.

Therefore, the section on "Advanced Spectroscopic Techniques for Photoluminescence and Optical Properties" and its associated data tables cannot be generated at this time due to the absence of published research on this specific compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1,4-phenylene bis(sulfurofluoridate). These calculations can determine key molecular properties that govern its chemical behavior.

Detailed analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to identify the sites most susceptible to nucleophilic and electrophilic attack. The distribution of electron density and the electrostatic potential map can further highlight the reactive regions of the molecule. For instance, the sulfur atoms of the sulfurofluoridate groups are expected to be highly electrophilic, making them primary targets for nucleophiles.

Computational studies on related aryl sulfonyl fluorides have shown that the S-F bond is remarkably strong and the sulfonyl group is a potent electrophile. nih.gov DFT calculations can quantify the bond dissociation energies and activation barriers for reactions, providing a theoretical basis for understanding the compound's stability and reactivity in processes like Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. nih.gov

Table 1: Calculated Electronic Properties of 1,4-Phenylene bis(sulfurofluoridate) (Note: The following data is representative of typical quantum chemical calculation outputs and is provided for illustrative purposes.)

| Property | Calculated Value | Method/Basis Set | Significance |

| HOMO Energy | -8.5 eV | B3LYP/6-311+G(d,p) | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.3 eV | B3LYP/6-311+G(d,p) | Relates to chemical reactivity and stability. |

| Dipole Moment | 0.0 D | B3LYP/6-311+G(d,p) | Reflects the symmetrical nature of the molecule. |

| Mulliken Charge on Sulfur | +2.8 e | B3LYP/6-311+G(d,p) | Highlights the high electrophilicity of the sulfur centers. |

| S-F Bond Length | 1.58 Å | B3LYP/6-311+G(d,p) | Provides information on bond strength. |

Molecular Dynamics Simulations for Reaction Mechanisms and Polymer Behavior

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of 1,4-phenylene bis(sulfurofluoridate) in solution and to model the properties of polymers derived from it. youtube.com While specific MD studies on polymers from this exact monomer are not widely reported, the general methodology is well-established for a variety of polymer systems. nih.govyoutube.com

For reaction mechanisms, MD simulations can model the diffusion of reactants and the conformational changes that occur during a chemical transformation. This is particularly useful for understanding reactions in complex environments, such as in the presence of a catalyst or in a solvent mixture.

When used as a monomer in polymerization, 1,4-phenylene bis(sulfurofluoridate) can form polysulfonates or polysulfamides. MD simulations can predict the bulk properties of these polymers, such as their glass transition temperature, mechanical strength, and morphology. youtube.com By simulating the interactions between polymer chains, it is possible to understand how factors like chain length and intermolecular forces influence the material's macroscopic behavior. acs.org

Table 2: Representative Output from a Molecular Dynamics Simulation of a Hypothetical Polymer Derived from 1,4-Phenylene bis(sulfurofluoridate) (Note: This data is illustrative of typical MD simulation results.)

| Simulated Property | Value | Simulation Conditions | Implication for Polymer Behavior |

| Glass Transition Temp. (Tg) | 185 °C | Amorphous cell, NPT ensemble | Indicates the temperature at which the polymer transitions from a rigid to a more flexible state. |

| Young's Modulus | 3.5 GPa | Uniaxial deformation | Measures the stiffness of the polymer. |

| Radius of Gyration (Rg) | 25 Å | Single chain in a melt | Provides insight into the size and conformation of individual polymer chains. |

| Cohesive Energy Density | 450 J/cm³ | Amorphous cell, NVT ensemble | Relates to the strength of intermolecular forces and solubility. |

Prediction of Reactivity and Selectivity in Novel Transformations

Computational methods are increasingly used to predict the reactivity and selectivity of compounds in new chemical reactions. princeton.edu For 1,4-phenylene bis(sulfurofluoridate), theoretical calculations can be employed to screen for potential reactions and to understand the factors that control their outcomes.

For example, DFT calculations can be used to model the transition states of competing reaction pathways, allowing for the prediction of the major product. This is particularly valuable in complex catalytic cycles, such as those involving transition metals where multiple intermediates and pathways are possible. nih.gov By comparing the activation energies of different pathways, chemists can rationally design reaction conditions to favor the desired outcome.

Machine learning algorithms, trained on experimental data from high-throughput screening, can also be used to predict the optimal reaction conditions for a given substrate, including the choice of catalyst, base, and solvent. princeton.edu Such approaches can accelerate the discovery of novel transformations for sulfonyl fluorides.

Computational Design of Novel Sulfurofluoridate Analogues

The principles of computational chemistry can be extended to the rational design of novel analogues of 1,4-phenylene bis(sulfurofluoridate) with tailored properties. nih.gov By systematically modifying the structure of the parent molecule in silico and calculating the resulting electronic and physical properties, it is possible to identify promising candidates for synthesis.

For instance, the introduction of different substituent groups on the phenylene ring can modulate the reactivity of the sulfurofluoridate moieties. Electron-withdrawing groups would be expected to increase the electrophilicity of the sulfur centers, while electron-donating groups would have the opposite effect. Quantum chemical calculations can precisely quantify these effects.

Furthermore, computational design can be used to develop new monomers for polymerization, leading to materials with specific desired characteristics, such as enhanced thermal stability, improved mechanical properties, or specific optical and electronic properties. This in silico screening process can significantly reduce the experimental effort required to develop new functional materials.

Future Directions and Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the widespread application of 1,4-phenylene bis(sulfurofluoridate) and related sulfonyl fluorides is the development of synthetic methods that are not only efficient but also environmentally benign. acs.orgeurekalert.org Current research efforts are geared towards overcoming the limitations of traditional synthetic routes, which often rely on hazardous reagents and harsh conditions.

Future advancements will likely focus on several key areas:

Greener Fluorinating Agents: A significant hurdle is the reliance on toxic and gaseous fluorinating agents like sulfuryl fluoride (B91410) (SO₂F₂). eurekalert.orgnih.gov Research is moving towards the use of safer, solid, and more readily available fluoride sources. acs.orgsciencedaily.com For instance, the use of potassium fluoride (KF) as the sole fluorine source in conjunction with green oxidants represents a significant step forward. acs.orgsciencedaily.com

One-Pot Syntheses: The development of one-pot procedures that convert readily available starting materials, such as thiols and disulfides, directly into sulfonyl fluorides is a promising avenue. acs.orgsciencedaily.com These methods improve efficiency by reducing the number of isolation and purification steps, thereby minimizing waste and saving time.

Catalytic Systems: The exploration of novel catalytic systems is crucial for improving reaction efficiency and selectivity. This includes the development of catalysts that can operate under milder conditions and with lower catalyst loadings. nih.govnih.gov Recent advancements in photoredox and electrocatalysis are also being explored for the synthesis of S(VI)-fluoride compounds in a safer and more sustainable manner. eurekalert.orgmiragenews.com

Flow Chemistry: The use of flow chemistry platforms offers a safer and more efficient way to handle hazardous reagents like SO₂F₂. uva.nl These systems allow for precise control over reaction parameters, leading to higher yields and purity, and can be scaled up for industrial applications. uva.nl

| Synthetic Strategy | Key Features | Potential Advantages |

| Green Fluorinating Agents | Utilization of KF, KF₂H, and other solid fluoride sources. acs.orgorganic-chemistry.org | Reduced toxicity, easier handling, and lower environmental impact. eurekalert.orgsciencedaily.com |

| One-Pot Synthesis | Direct conversion of thiols or disulfides to sulfonyl fluorides. acs.org | Increased efficiency, reduced waste, and simplified procedures. acs.org |

| Novel Catalysis | Photoredox and electrocatalytic methods. eurekalert.orgmiragenews.com | Milder reaction conditions, enhanced safety, and expanded substrate scope. eurekalert.orgmiragenews.com |

| Flow Chemistry | Continuous processing in microreactors. uva.nl | Improved safety, precise process control, and scalability. uva.nl |

Expanding the Scope and Selectivity of SuFEx Reactions

While SuFEx chemistry has proven to be a robust tool, there is still considerable room to expand its scope and improve its selectivity, particularly for reactions involving 1,4-phenylene bis(sulfurofluoridate). nih.govku.dk Future research will likely focus on the development of new catalysts and a deeper understanding of the reaction mechanism to enable more precise control over the formation of complex molecular architectures.

Key areas for future development include:

Next-Generation Catalysts: The design of more active and selective catalysts is paramount. While bases like DBU and BEMP are effective, they can require high loadings for certain substrates. nih.govrsc.org The development of catalysts that can operate at lower concentrations and under milder conditions will be a significant advancement. nih.gov

Orthogonal Reactivity: Expanding the range of nucleophiles that can participate in SuFEx reactions is a key goal. nih.govku.dk This will allow for the selective modification of molecules containing multiple functional groups. The development of SuFEx reactions that are orthogonal to other click chemistry reactions will enable the construction of highly complex and functional materials. rsc.org

Dynamic Covalent Chemistry: The development of reversible SuFEx-based reactions could open up new avenues in dynamic covalent chemistry. wur.nl This would allow for the creation of self-healing materials and adaptive systems that can respond to external stimuli.

Advancements in Tailored Polymer Architectures and Properties

The use of 1,4-phenylene bis(sulfurofluoridate) in polymer synthesis has already led to the creation of high-performance polysulfates and polysulfonates. lbl.govrsc.org Future research in this area will focus on achieving even greater control over polymer architecture to tailor their properties for specific applications.

Significant research directions include:

Chain-Growth Polymerization: The development of chain-growth SuFEx polycondensation methods will allow for precise control over molecular weight and dispersity. acs.org This is a significant advance over traditional step-growth polymerization, which often results in broader molecular weight distributions. acs.org

Complex Topologies: The synthesis of polymers with more complex architectures, such as branched, hyperbranched, and star-shaped polymers, is a key area of interest. These architectures can impart unique properties, such as lower viscosity and higher solubility, compared to their linear counterparts. The SuFExable nature of the polymer backbone itself can be exploited for post-polymerization modification to create branched structures. nih.gov

Stimuli-Responsive Polymers: The incorporation of stimuli-responsive groups into polymers containing the sulfate (B86663) linkage from 1,4-phenylene bis(sulfurofluoridate) could lead to the development of "smart" materials. These materials could change their properties in response to changes in pH, temperature, or light.

Degradable Polymers: The design of degradable polysulfates is an important goal for creating more sustainable materials. acs.org By incorporating cleavable linkages into the polymer backbone, it is possible to create materials that can be broken down into smaller molecules at the end of their lifecycle. acs.org

| Polymer Architecture | Synthetic Approach | Key Properties and Applications |

| Controlled Molecular Weight | Chain-growth SuFEx polycondensation. acs.org | Narrow dispersity, predictable properties, high-performance plastics. acs.org |

| Branched and Hyperbranched | Post-polymerization modification of SuFExable backbones. nih.gov | Lower viscosity, enhanced solubility, advanced coatings and additives. nih.gov |

| Helical Structures | Copolymerization with specific bis(iminosulfur oxydifluorides). nih.gov | Chiral recognition, specialized optical materials. nih.gov |

| Degradable Polymers | Incorporation of acid- or base-labile groups. acs.org | Environmental sustainability, transient electronics. acs.org |

Novel Applications in Emerging Fields (excluding clinical/medicinal)

The unique properties of materials derived from 1,4-phenylene bis(sulfurofluoridate) make them promising candidates for a variety of emerging technologies outside of the biomedical field.

Potential future applications include:

Advanced Materials: The high thermal stability and mechanical strength of polysulfates make them attractive for applications in aerospace and automotive industries, as well as for creating durable coatings and adhesives. lbl.govnih.gov

Membranes for Separations: The ability to precisely control the porosity and surface chemistry of polymers derived from 1,4-phenylene bis(sulfurofluoridate) could lead to the development of advanced membranes for gas separation, water purification, and other industrial processes.

Organic Electronics: The tunable electronic properties of aromatic polymers suggest that materials derived from 1,4-phenylene bis(sulfurofluoridate) could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Anisotropic Nanocomposites: The integration of polymers derived from 1,4-phenylene bis(sulfurofluoridate) into nanocomposite materials, where the orientation of fillers can be controlled by external fields, could lead to materials with unique directional properties for applications in sensors, actuators, and soft robotics. acs.org

Integration of Computational Predictions to Guide Experimental Design

Computational chemistry is poised to play an increasingly important role in guiding the future development of 1,4-phenylene bis(sulfurofluoridate) chemistry. nih.govwur.nl By providing insights into reaction mechanisms and predicting material properties, computational models can help to accelerate the discovery and optimization of new synthetic routes and materials.

Key areas where computation will be impactful:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to elucidate the detailed mechanisms of SuFEx reactions, including the role of catalysts and the nature of transition states. nih.govwur.nl This understanding is crucial for the rational design of more efficient catalytic systems. nih.gov

Predictive Modeling: The development of predictive models, such as multivariate linear regression (MLR) and other machine learning algorithms, can be used to correlate molecular descriptors with reaction rates and product yields. digitellinc.com This will enable the in silico screening of potential substrates and reaction conditions, saving significant experimental time and resources. digitellinc.comdigitellinc.com

Materials by Design: Computational simulations can be used to predict the physical and chemical properties of polymers and other materials derived from 1,4-phenylene bis(sulfurofluoridate). This "materials by design" approach will allow researchers to tailor the properties of materials for specific applications before they are synthesized in the lab.

| Computational Tool | Application in SuFEx Chemistry | Impact on Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition states. nih.govwur.nl | Rational design of new catalysts and reaction conditions. nih.gov |

| Multivariate Linear Regression (MLR) | Prediction of reaction rates based on molecular descriptors. digitellinc.com | High-throughput screening of substrates and optimization of reactions. digitellinc.com |

| Molecular Dynamics (MD) | Simulation of polymer chain conformation and material properties. | Design of polymers with tailored mechanical, thermal, and optical properties. |

Q & A

What are the optimal synthetic routes for 1,4-Phenylene bis(sulfurofluoridate), and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of 1,4-phenylene derivatives typically involves nucleophilic substitution or condensation reactions. For example, describes the use of thiazinone precursors and recyclization under acidic conditions (e.g., acetic acid at 110°C) to form bis-thiazinones, which can be adapted for sulfurofluoridate synthesis. Key factors include:

- Catalyst selection : Acidic or basic catalysts (e.g., BF₃·Et₂O) for activating fluorinating agents.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Temperature control : Reactions often require reflux conditions (80–120°C) to achieve >70% yields .

- Purification : Column chromatography or recrystallization improves purity, with NMR (¹H/¹⁹F) and FTIR confirming structural integrity .

What advanced characterization techniques are critical for validating the electronic and structural properties of 1,4-Phenylene bis(sulfurofluoridate) derivatives?

Basic Research Focus

Beyond standard NMR/FTIR, advanced methods include:

- X-ray crystallography : Resolves bond angles and fluorination patterns (e.g., used XRD to confirm tetrafluorobenzene derivatives) .

- Mass spectrometry (HRMS) : Detects isotopic patterns of sulfur and fluorine for molecular weight validation.

- UV-Vis and fluorescence spectroscopy : Evaluates π-conjugation in derivatives (e.g., linked fluorescence to electronic transitions in Schiff base analogs) .

How can computational modeling predict the reactivity and biological interactions of 1,4-Phenylene bis(sulfurofluoridate) derivatives?

Advanced Research Focus

Density functional theory (DFT) and molecular docking simulations are pivotal:

- DFT : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. used DFT to correlate electronic properties with antimicrobial activity .

- Molecular docking : Screens derivatives against protein targets (e.g., docked Schiff base analogs into bacterial enzymes, identifying hydrogen bonding interactions) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for experimental testing .

What strategies enable the use of 1,4-Phenylene bis(sulfurofluoridate) as a ligand in metal-organic frameworks (MOFs)?

Advanced Research Focus

The compound’s bifunctional groups (e.g., sulfurofluoridate and aromatic rings) allow coordination with transition metals:

- Solvothermal synthesis : Combine with metal salts (e.g., Zn²⁺, Cu²⁺) in DMF/water at 80–120°C for 24–72 hours. highlights similar ligands forming MOFs with surface areas >500 m²/g .

- Post-synthetic modification : Functionalize MOF pores via thiol-fluoride exchange for gas storage or catalysis .

- PXRD and BET analysis : Validate framework topology and porosity .

How do functionalization reactions impact the stability and reactivity of 1,4-Phenylene bis(sulfurofluoridate) in crosslinking applications?

Basic Research Focus

The compound’s sulfurofluoridate groups react with thiols or amines in proteins/polymers:

- Crosslinking efficiency : Adjust pH (7–9) to optimize nucleophilic attack by cysteine residues (e.g., used dimaleimide analogs for protein crosslinking) .

- Stability studies : Monitor hydrolysis in aqueous buffers (pH 2–12) via ¹⁹F NMR. Sulfurofluoridates are more hydrolytically stable than sulfonyl chlorides .

What analytical workflows are recommended for detecting and quantifying environmental degradation products of 1,4-Phenylene bis(sulfurofluoridate)?

Advanced Research Focus

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential:

- Sample preparation : Solid-phase extraction (C18 columns) from water/soil matrices.

- Ionization : Electrospray ionization (ESI) in negative mode for sulfurofluoridate anions.

- MRM transitions : Monitor characteristic fragments (e.g., m/z 97 → 80 for sulfate ions) .

- Quantitation limits : Achieve detection limits <1 ppb using isotopic internal standards (e.g., ¹³C-labeled analogs) .

How do steric and electronic effects influence the synthesis of 1,4-Phenylene bis(sulfurofluoridate) derivatives with heterocyclic moieties?

Advanced Research Focus

Steric hindrance from bulky substituents (e.g., imidazole in ) slows reaction kinetics but improves selectivity:

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to <2 hours for sterically hindered derivatives .

- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) activate the aromatic ring for nucleophilic substitution, while electron-donating groups (-OCH₃) require harsher conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.